(2S)-2-Aminononane-1,3-diol
Description
(2S)-2-Aminononane-1,3-diol is a chiral amino alcohol with a nine-carbon backbone. Its structure features an amino group at the second carbon (S-configuration) and hydroxyl groups at positions 1 and 3 (Figure 1).
Properties
CAS No. |
920277-19-6 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S)-2-aminononane-1,3-diol |
InChI |
InChI=1S/C9H21NO2/c1-2-3-4-5-6-9(12)8(10)7-11/h8-9,11-12H,2-7,10H2,1H3/t8-,9?/m0/s1 |
InChI Key |
DVLGYBPYTHJLDA-IENPIDJESA-N |
Isomeric SMILES |
CCCCCCC([C@H](CO)N)O |
Canonical SMILES |
CCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Aminononane-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a nonane derivative.
Amination: Introduction of the amino group (-NH2) at the second carbon position.
Hydroxylation: Addition of hydroxyl groups (-OH) at the first and third carbon positions.
Common reagents used in these reactions include amines, hydroxylating agents, and catalysts to facilitate the reactions under controlled conditions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Aminononane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
(2S)-2-Aminononane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Aminononane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Structural Features
The table below compares (2S)-2-Aminononane-1,3-diol with structurally related amino diols:
Key Differences :
- Chain Length: this compound bridges short-chain (C4) and long-chain (C18) analogs, offering intermediate hydrophobicity.
- Unsaturation : Unlike sphingosine derivatives (e.g., D-erythro-sphingosine), it lacks a double bond, affecting membrane interaction and metabolic pathways .
- Stereochemistry : The S-configuration at C2 is conserved in sphingolipids, but additional stereocenters (e.g., C3 in sphingosine) influence biological recognition .
Challenges
- Steric Hindrance : Longer chains (C9 vs. C4) may reduce reaction yields due to steric effects during coupling steps .
- Stereochemical Purity: Ensuring enantiomeric excess requires advanced catalytic methods, as seen in pinane-based amino diol syntheses .
Physical and Chemical Properties
| Property | This compound | D-erythro-Sphingosine | (2S,3R)-2-Aminobutane-1,3-diol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~191.3 (estimated) | 299.49 | 105.14 |
| Physical Form | Likely crystalline solid | Solid | Liquid or low-melting solid |
| Solubility | Moderate in polar solvents | Low in water | High in polar solvents |
| Stability | Stable under inert conditions | Sensitive to oxidation | Stable |
Notes:
Industrial Uses
- Chiral Building Blocks: Used in asymmetric synthesis of pharmaceuticals, as seen with (1S,2S)-2-amino-1-phenylpropane-1,3-diol derivatives .
- Drug Delivery: Amphiphilic properties could enable nanoparticle formulation .
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